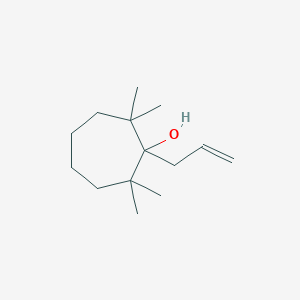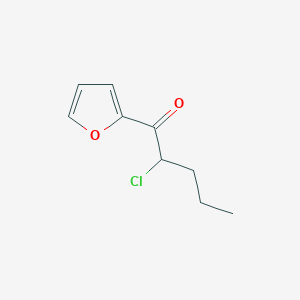
2-(3-Methoxy-4-methylphenyl)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2-(3-Methoxy-4-methylphenyl)acetic acid often involves regioselective bromination or other halogenation techniques, showcasing the versatility of phenylacetic acid derivatives in organic synthesis. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized via regioselective bromination of 4-methoxyphenylacetic acid, achieving an 84% yield, highlighting the efficiency of halogenation in modifying the compound's properties (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
The molecular structure of phenylacetic acid derivatives is characterized by the orientation of substituents on the phenyl ring, which significantly affects the compound's reactivity and interactions. In the case of (3-Methoxyphenyl)acetic acid, the methoxy group and acetic acid substituent exhibit specific orientations, impacting the molecule's overall geometry and hydrogen bonding capability in the crystal form (Choudhury & Row, 2002).
Chemical Reactions and Properties
Phenylacetic acid derivatives undergo various chemical reactions, including cyclization and condensation, to form complex structures. For example, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized, showcasing the compound's versatility as a precursor for antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Applications De Recherche Scientifique
Advanced Oxidation Processes for Compound Degradation
Research on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) highlights the potential of AOPs to treat aqueous media containing recalcitrant compounds. This approach generates various by-products, indicating the complexity of chemical reactions involved and the importance of understanding degradation pathways and by-products' biotoxicity for environmental safety (Qutob et al., 2022).
Pesticide Toxicity and Environmental Impact
The study on 2,4-D herbicide toxicity underscores the significance of understanding the environmental and biological impacts of chemical compounds. It highlights the necessity of research focused on the toxicology, mutagenicity, and ecological effects of widely used chemicals (Zuanazzi et al., 2020).
Sorption to Soil and Organic Matter
Investigations into the sorption of phenoxy herbicides, including 2,4-D, to various soils and minerals provide insights into environmental behavior and remediation strategies. Understanding the interaction between chemicals and environmental substrates can inform the development of more effective and sustainable agricultural practices (Werner et al., 2012).
Wastewater Treatment
Research into reclaiming wastewater from the pesticide industry emphasizes the need for efficient treatment methods to remove toxic pollutants. Studies suggest the combination of biological processes and activated carbon as effective approaches for treating high-strength wastewaters (Goodwin et al., 2018).
Therapeutic and Industrial Importance of Related Compounds
The exploration of syringic acid's pharmacological and industrial applications demonstrates the broader potential of phenolic compounds. Their antioxidant, antimicrobial, and neuroprotective activities, along with applications in bioremediation and catalysis, showcase the versatility of these compounds in both health and industrial sectors (Srinivasulu et al., 2018).
Propriétés
IUPAC Name |
2-(3-methoxy-4-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHVZBMNFXWCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429333 | |
| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-4-methylphenyl)acetic acid | |
CAS RN |
100861-38-9 | |
| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxy-4-methylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















